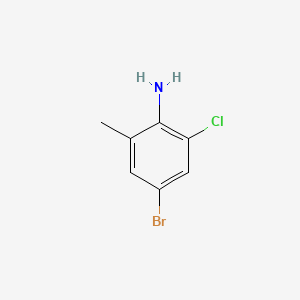

4-Bromo-2-chloro-6-methylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-6-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIXGIKZIIZRFKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377801 | |

| Record name | 4-Bromo-2-chloro-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30273-42-8 | |

| Record name | 4-Bromo-2-chloro-6-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30273-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-chloro-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-chloro-6-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2-chloro-6-methylaniline (CAS: 30273-42-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloro-6-methylaniline is a halogenated aromatic amine that serves as a versatile building block in organic synthesis. Its trifunctional nature, featuring bromo, chloro, and amino substituents on a toluene backbone, makes it a valuable intermediate in the preparation of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, and an exploration of its potential applications in drug discovery, based on the known activities of structurally related compounds.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 30273-42-8 | [1][2][3] |

| Molecular Formula | C₇H₇BrClN | [1][2][3] |

| Molecular Weight | 220.49 g/mol | [1][2][3] |

| Appearance | Solid | |

| Melting Point | 38-42 °C | [1] |

| Flash Point | >110 °C (>230 °F) |

Table 2: Spectroscopic and Computational Data

| Data Type | Details | Reference(s) |

| Mass Spectrometry | GC-MS data available. | [3] |

| FTIR Spectroscopy | FTIR spectrum available. | [3] |

| ¹H NMR | Experimental data not available. Predicted shifts would show aromatic protons and a methyl singlet. | |

| ¹³C NMR | Experimental data not available. Predicted shifts would show distinct signals for the seven carbon atoms. | |

| InChI | 1S/C7H7BrClN/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3 | [3] |

| SMILES | Cc1cc(Br)cc(Cl)c1N |

Synthesis

Proposed Experimental Protocol: Bromination of 2-Chloro-6-methylaniline

Objective: To synthesize this compound via electrophilic aromatic substitution of 2-chloro-6-methylaniline.

Materials:

-

2-Chloro-6-methylaniline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-6-methylaniline (1 equivalent) in anhydrous acetonitrile.

-

Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature. The addition should be controlled to manage any potential exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether as the eluent, to yield pure this compound.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Applications in Drug Development and Medicinal Chemistry

While specific biological activities of this compound are not documented in publicly available literature, the substituted aniline scaffold is a well-established pharmacophore in medicinal chemistry.[4] The presence of halogen atoms and a methyl group allows for fine-tuning of steric and electronic properties, which can influence binding to biological targets, as well as pharmacokinetic properties like metabolic stability.[5]

Potential as a Kinase Inhibitor Intermediate

Substituted anilines are core components of many tyrosine kinase inhibitors (TKIs) used in oncology.[4] These compounds often act as "hinge-binders," forming crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The aniline nitrogen and one of the ortho substituents are key for this interaction. The structure of this compound provides a framework that could be elaborated to target various kinases.

Generalized Kinase Inhibition Signaling Pathway

The following diagram illustrates a generalized signaling pathway that is often targeted by kinase inhibitors derived from substituted anilines.

Caption: Generalized receptor tyrosine kinase signaling pathway and inhibition.

Safety and Handling

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation. |

| H317 | May cause an allergic skin reaction. |

| H319 | Causes serious eye irritation. |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |

| H335 | May cause respiratory irritation. |

Handling Precautions:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a chemical intermediate with significant potential for use in the synthesis of complex organic molecules. While specific biological data for this compound is currently lacking in the public domain, its structural motifs are prevalent in a variety of bioactive compounds, particularly kinase inhibitors. The synthetic route proposed herein offers a viable method for its preparation, enabling further investigation into its properties and potential applications in drug discovery and development. As with all halogenated anilines, appropriate safety precautions must be observed during its handling and use. Further research is warranted to fully elucidate the pharmacological profile of this and related compounds.

References

Technical Guide: Physical Properties of 4-Bromo-2-chloro-6-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Bromo-2-chloro-6-methylaniline, a compound of interest in various research and development applications. This document outlines key quantitative data, detailed experimental protocols for property determination, and visual representations of synthetic and experimental workflows.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application, and integration into synthetic and analytical procedures. A summary of these properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrClN | [1][2] |

| Molecular Weight | 220.49 g/mol | [1][3] |

| Appearance | White to cream or purple crystalline powder or solid.[4][5] | [4][5] |

| Melting Point | 38-42 °C | [1][4] |

| Boiling Point | 261.8 ± 35.0 °C (Predicted) | [1] |

| Density | 1.619 ± 0.06 g/cm³ (Predicted) | [1] |

| CAS Number | 30273-42-8 | [1][2] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate of approximately 10°C per minute initially.

-

Within 20°C of the expected melting point, the heating rate is reduced to 1-2°C per minute to ensure thermal equilibrium.

-

The temperature at which the first liquid appears is recorded as the onset of melting.

-

The temperature at which the last solid crystal disappears is recorded as the completion of melting. The range between these two temperatures is the melting point range.

-

Boiling Point Determination (for solids that decompose at their boiling point, prediction is often used)

Given that the boiling point is predicted, this indicates that experimental determination may be challenging, potentially due to decomposition. For compounds that are stable at their boiling point, the following method can be applied.

Methodology:

-

Apparatus: A Thiele tube or a micro boiling point apparatus is utilized.

-

Procedure:

-

A small amount of the substance is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The apparatus is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the inverted capillary is noted.

-

The heat source is then removed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

-

Density Determination

The density of a solid can be determined by the displacement method.

Methodology:

-

Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.

-

Volume Measurement by Displacement:

-

A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water, if applicable, or an inert solvent). The initial volume is recorded.

-

The weighed solid sample is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

-

The new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.

-

-

Calculation: Density is calculated by dividing the mass of the sample by its volume.

Solubility Determination

The solubility of this compound can be determined in various solvents to understand its behavior in different media.

Methodology:

-

Equilibrium Method:

-

An excess amount of the solid is added to a known volume of a specific solvent in a sealed container.

-

The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

-

Quantification:

-

A known volume of the clear, saturated solution is carefully removed.

-

The solvent is evaporated, and the mass of the remaining solid is determined.

-

Alternatively, the concentration of the solute in the saturated solution can be determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy, by comparing to a calibration curve of known concentrations.

-

-

Expression of Solubility: Solubility is typically expressed in grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).

Visualizations

Logical Synthesis Pathway

A plausible synthetic route to this compound can be conceptualized based on established aromatic substitution reactions. The following diagram illustrates a logical multi-step synthesis starting from 2-chloro-6-methylaniline.

Caption: Logical synthesis of this compound.

Experimental Workflow for Physical Property Determination

The systematic determination of the physical properties of a novel or synthesized compound follows a logical workflow to ensure accurate and reproducible data.

Caption: Workflow for physical property determination.

References

4-Bromo-2-chloro-6-methylaniline chemical structure and IUPAC name

This guide provides a detailed examination of 4-Bromo-2-chloro-6-methylaniline, a halogenated aromatic amine. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering comprehensive data on its chemical identity, properties, and a plausible synthetic route.

Chemical Structure and Nomenclature

This compound is a substituted aniline derivative with bromine, chlorine, and methyl groups attached to the benzene ring.

The chemical structure is represented by a benzene ring with an amino group at position 1, a chloro group at position 2, a methyl group at position 6, and a bromo group at position 4.

Physicochemical and Spectral Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 220.49 g/mol | [1][2][3][5] |

| Melting Point | 38-42 °C | [5] |

| Boiling Point | 261.8 ± 35.0 °C (Predicted) | [5] |

| Form | Solid | [3] |

| InChI | 1S/C7H7BrClN/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3 | [1][3] |

| InChIKey | DIXGIKZIIZRFKE-UHFFFAOYSA-N | [1][3] |

| SMILES | Cc1cc(Br)cc(Cl)c1N | [3] |

Experimental Protocols: Synthesis

A plausible synthetic route for this compound starts from 2-chloro-6-methylaniline. The process involves the protection of the amino group, followed by electrophilic aromatic substitution (bromination), and subsequent deprotection.

Step 1: Acetylation of 2-Chloro-6-methylaniline

-

Dissolve 2-chloro-6-methylaniline in glacial acetic acid.

-

Add acetic anhydride to the solution in a stoichiometric amount.

-

Heat the mixture under reflux for a specified duration to ensure the complete formation of N-(2-chloro-6-methylphenyl)acetamide.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the acetylated product.

-

Filter the solid, wash with water until neutral, and dry.

Step 2: Bromination of N-(2-chloro-6-methylphenyl)acetamide

-

Dissolve the dried N-(2-chloro-6-methylphenyl)acetamide in a suitable solvent such as glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature. The para-directing effect of the acetamido group will favor bromination at the 4-position.

-

Stir the mixture until the reaction is complete, as indicated by TLC.

-

Pour the reaction mixture into a solution of sodium bisulfite to quench any excess bromine.

-

The brominated product, N-(4-bromo-2-chloro-6-methylphenyl)acetamide, will precipitate.

-

Filter, wash with water, and dry the product.

Step 3: Hydrolysis of N-(4-bromo-2-chloro-6-methylphenyl)acetamide

-

Suspend the N-(4-bromo-2-chloro-6-methylphenyl)acetamide in an aqueous solution of a strong acid, such as hydrochloric acid, or a strong base, like sodium hydroxide.

-

Heat the mixture under reflux to hydrolyze the amide bond.

-

After the reaction is complete, cool the mixture.

-

If acidic hydrolysis was performed, neutralize the solution with a base (e.g., NaOH) to precipitate the free amine, this compound. If basic hydrolysis was used, the product may precipitate upon cooling or require extraction.

-

Collect the solid product by filtration, wash with water, and dry.

-

The final product can be further purified by recrystallization from a suitable solvent like ethanol or heptane.

Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Synthetic route of this compound.

References

4-Bromo-2-chloro-6-methylaniline molecular weight and formula

An In-depth Technical Guide on 4-Bromo-2-chloro-6-methylaniline

This guide provides key physicochemical properties of this compound, a chemical compound relevant to researchers, scientists, and professionals in drug development. The information is presented to be clear and easily accessible for technical audiences.

Physicochemical Data

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value |

| Molecular Formula | C7H7BrClN[1][2][3][4][5] |

| Molecular Weight | 220.49 g/mol [1][2][3][4][5] |

| IUPAC Name | This compound[1][5] |

| CAS Number | 30273-42-8[1][2][3][5] |

Molecular Structure and Composition

The chemical structure of this compound consists of a central aniline ring substituted with bromine, chlorine, and a methyl group at specific positions. The relationship between the constituent elements and the final compound is illustrated below.

References

- 1. This compound | C7H7BrClN | CID 2769626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 30273-42-8 [m.chemicalbook.com]

- 3. 4-ブロモ-2-クロロ-6-メチルアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2-chloro-6-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis and prediction of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-Bromo-2-chloro-6-methylaniline. This document outlines the expected chemical shifts, coupling constants, and signal multiplicities for the protons in this molecule, supported by established principles of NMR spectroscopy. Furthermore, a standard experimental protocol for acquiring such a spectrum is provided, alongside a visual representation of the molecular structure and its proton environments.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on the analysis of substituent effects on the aromatic ring and typical chemical shift values for similar functional groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | 7.20 - 7.40 | Doublet (d) | 2.0 - 3.0 (⁴J) | 1H |

| H-5 | 7.00 - 7.20 | Doublet (d) | 2.0 - 3.0 (⁴J) | 1H |

| -NH₂ | 3.50 - 4.50 | Broad Singlet (br s) | - | 2H |

| -CH₃ | 2.20 - 2.40 | Singlet (s) | - | 3H |

Analysis of the Predicted Spectrum

The chemical structure of this compound dictates a specific pattern in its ¹H NMR spectrum. The aniline ring contains two remaining aromatic protons at positions 3 and 5, an amino group (-NH₂), and a methyl group (-CH₃).

-

Aromatic Protons (H-3 and H-5):

-

The two aromatic protons are situated meta to each other. This arrangement typically results in a small coupling constant (⁴J), on the order of 2-3 Hz, leading to the appearance of two doublets.

-

H-3 is flanked by a chlorine atom and is ortho to the bromine atom. Both are electron-withdrawing groups, which deshield the proton, causing it to resonate at a lower field (higher ppm value).

-

H-5 is positioned between the bromine atom and the methyl group. The bromine atom is electron-withdrawing, while the methyl group is weakly electron-donating. The net effect is a slightly more shielded environment for H-5 compared to H-3, resulting in an upfield shift.

-

-

Amino Protons (-NH₂):

-

The protons of the amino group typically appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. A general range of 3.50 - 4.50 ppm is expected.

-

-

Methyl Protons (-CH₃):

-

The methyl group protons are not coupled to any other protons and will, therefore, appear as a sharp singlet. Its position on the aromatic ring, ortho to the amino group, places it in a region of approximately 2.20 - 2.40 ppm.

-

Molecular Structure and Proton Environments

The following diagram illustrates the structure of this compound, highlighting the distinct proton environments that give rise to the predicted ¹H NMR signals.

Caption: Molecular structure of this compound with distinct proton environments.

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standard procedure for the acquisition of a ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Solvent Selection: A deuterated solvent that readily dissolves the analyte is crucial. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

-

Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Filtration: To ensure a homogeneous magnetic field, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.

2. Instrument Parameters:

The following are typical acquisition parameters for a high-resolution NMR spectrometer (e.g., 400 MHz or higher):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 to 64 scans are typically sufficient for a compound of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds between scans is generally adequate.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): A spectral width of approximately 16 ppm, centered around 6-8 ppm, should encompass all expected proton signals.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

3. Data Processing:

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm.

-

Integration: The relative areas under each peak are integrated to determine the proton ratios.

Logical Workflow for Spectrum Prediction

The process of predicting the ¹H NMR spectrum of a molecule like this compound follows a logical progression, as illustrated in the diagram below.

Caption: Workflow for the prediction of a ¹H NMR spectrum.

Technical Guide: ¹³C NMR Spectral Analysis of 4-Bromo-2-chloro-6-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Bromo-2-chloro-6-methylaniline. Due to the absence of publicly available experimental spectra, this document presents predicted ¹³C NMR chemical shifts derived from established computational methods and substituent effect analysis. This guide also outlines a comprehensive experimental protocol for acquiring high-quality ¹³C NMR data for this and similar aromatic compounds.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values are calculated based on the foundational chemical shift of benzene (128.5 ppm) and the incremental effects of the bromo, chloro, methyl, and amino substituents on the aromatic ring. The assignments are based on established principles of substituent-induced chemical shift effects in polysubstituted benzenes.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (C-NH₂) | 144.5 |

| C2 (C-Cl) | 125.0 |

| C3 (C-H) | 132.8 |

| C4 (C-Br) | 115.7 |

| C5 (C-H) | 129.5 |

| C6 (C-CH₃) | 120.9 |

| C7 (-CH₃) | 17.5 |

Disclaimer: These are predicted values and may differ from experimental results. Verification through experimental data is recommended.

Molecular Structure and Peak Assignment

The structure of this compound with the corresponding carbon numbering for ¹³C NMR peak assignment is illustrated below.

Experimental Protocol for ¹³C NMR Spectroscopy

This section details a standard operating procedure for the acquisition of a ¹³C NMR spectrum of this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar aromatic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm). If the deuterated solvent does not contain TMS, a small amount can be added.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution and sensitivity.

-

Tuning and Matching: Tune and match the ¹³C probe to the resonant frequency of the solvent and sample.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar).

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans (NS): 1024 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): Approximately 200-250 ppm.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

3.3. Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening of 0.3-1.0 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the solvent peak or TMS (0.0 ppm).

-

Peak Picking: Identify and label the chemical shifts of all peaks.

The logical workflow for this experimental protocol is visualized below.

This guide provides a foundational understanding of the expected ¹³C NMR spectral characteristics of this compound and a detailed protocol for its experimental determination. Researchers are encouraged to use this information as a starting point for their own empirical investigations.

In-Depth FT-IR Spectral Analysis of 4-Bromo-2-chloro-6-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Bromo-2-chloro-6-methylaniline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding the vibrational properties of this molecule is crucial for its identification, quality control, and the study of its chemical behavior. This document outlines the expected vibrational frequencies, a detailed experimental protocol for spectral acquisition, and logical workflows for spectral interpretation.

Molecular Structure and Expected Vibrational Modes

This compound (C₇H₇BrClN) is a substituted aniline with several functional groups that give rise to characteristic absorption bands in the infrared spectrum. The primary functional groups and their expected vibrational modes are:

-

Amine (N-H) Group: As a primary amine, it will exhibit both symmetric and asymmetric stretching vibrations, as well as scissoring, wagging, and twisting modes.

-

Aromatic Ring (C=C and C-H): The benzene ring has characteristic C=C stretching vibrations and C-H stretching and bending (in-plane and out-of-plane) vibrations. The substitution pattern on the ring influences the positions of the out-of-plane C-H bending bands.

-

Methyl (C-H) Group: The methyl group will show symmetric and asymmetric stretching and bending vibrations.

-

Carbon-Halogen (C-Cl and C-Br) Bonds: The C-Cl and C-Br stretching vibrations are expected in the fingerprint region of the spectrum.

-

Carbon-Nitrogen (C-N) Bond: The C-N stretching vibration is also a key characteristic feature.

Data Presentation: Representative FT-IR Spectral Data

While the experimental spectrum for this compound is not publicly available, the following table summarizes the expected FT-IR peak assignments based on the analysis of similar halogenated aniline derivatives.[1] These values provide a reliable reference for the interpretation of the experimental spectrum.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| Asymmetric N-H Stretch | 3450 - 3400 | Primary Amine |

| Symmetric N-H Stretch | 3370 - 3320 | Primary Amine |

| Aromatic C-H Stretch | 3100 - 3000 | Aromatic Ring |

| Asymmetric C-H Stretch (Methyl) | 2975 - 2950 | Methyl Group |

| Symmetric C-H Stretch (Methyl) | 2880 - 2860 | Methyl Group |

| N-H Scissoring (Bending) | 1640 - 1610 | Primary Amine |

| Aromatic C=C Ring Stretch | 1600 - 1450 | Aromatic Ring |

| Asymmetric C-H Bending (Methyl) | 1470 - 1440 | Methyl Group |

| Symmetric C-H Bending (Methyl) | 1380 - 1360 | Methyl Group |

| Aromatic C-N Stretch | 1340 - 1250 | Aryl Amine |

| Aromatic C-H In-Plane Bending | 1200 - 1000 | Aromatic Ring |

| Aromatic C-H Out-of-Plane Bending | 900 - 800 | Aromatic Ring |

| C-Cl Stretch | 800 - 600 | Chloro-Aromatic |

| C-Br Stretch | 650 - 550 | Bromo-Aromatic |

| N-H Wagging | 800 - 700 | Primary Amine |

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

This protocol details the procedure for acquiring an FT-IR spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet method.[1]

3.1. Materials and Equipment

-

This compound sample

-

FT-IR grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FT-IR spectrometer

-

Spatula

-

Infrared lamp (for drying KBr if necessary)

3.2. Procedure

-

Sample Preparation:

-

Weigh approximately 1-2 mg of the this compound sample.

-

Weigh approximately 100-200 mg of dry FT-IR grade KBr.

-

Grind the KBr in an agate mortar to a fine powder.

-

Add the sample to the KBr in the mortar.

-

Grind the mixture thoroughly for several minutes to ensure a homogenous dispersion of the sample in the KBr matrix.

-

-

Pellet Formation:

-

Transfer a portion of the sample-KBr mixture to the pellet-forming die.

-

Ensure the surface of the mixture is level.

-

Place the die in a hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The acquired spectrum should be baseline corrected and displayed in terms of transmittance or absorbance.

-

Identify and label the significant absorption peaks.

-

Visualizations

The following diagrams illustrate the workflow for FT-IR spectral analysis and the correlation between the molecular structure and the expected spectral regions.

Caption: Workflow for FT-IR analysis of a solid sample.

References

Mass Spectrometry Fragmentation of 4-Bromo-2-chloro-6-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation of 4-bromo-2-chloro-6-methylaniline. The information contained herein is essential for researchers and professionals involved in the identification and characterization of halogenated aromatic compounds in various stages of drug development and chemical analysis.

Introduction

This compound (C₇H₇BrClN) is a halogenated aromatic amine with a molecular weight of approximately 220.49 g/mol .[1][2] Understanding its fragmentation pattern under mass spectrometric conditions is crucial for its unambiguous identification in complex matrices. This guide outlines the predicted fragmentation pathways based on common principles of mass spectrometry and available spectral data.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₇BrClN |

| Molecular Weight | 220.49 g/mol [1][2] |

| IUPAC Name | This compound |

| InChI Key | DIXGIKZIIZRFKE-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1N)Cl)Br |

Mass Spectrometry Data

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound indicates several key fragments. The most prominent peaks observed in the mass spectrum are summarized in the table below.

| m/z | Proposed Fragment |

| 219, 221 | Molecular Ion [M]⁺ |

| 140 | [M - Br]⁺ |

| 138 | [M - Br - H₂]⁺ or [M - Cl - CH₃]⁺ |

Note: The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) will result in characteristic isotopic patterns for bromine- and chlorine-containing fragments.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation is dictated by the relative stability of the resulting ions and neutral losses. The primary fragmentation steps are proposed to be the loss of a bromine radical followed by the loss of a chlorine radical or a methyl group.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative protocol for the analysis of this compound. Instrument parameters may require optimization based on the specific instrumentation used.

5.1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Working Solutions: Serially dilute the stock solution to prepare working standards at concentrations appropriate for the sensitivity of the instrument (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

5.2. Instrumentation

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

5.3. GC-MS Parameters

| Parameter | Setting |

| GC Inlet | |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | |

| Initial Temperature | 80 °C, hold for 1 min |

| Ramp Rate | 15 °C/min |

| Final Temperature | 280 °C, hold for 5 min |

| Mass Spectrometer | |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | 50 - 350 amu |

| Scan Mode | Full Scan |

5.4. Data Analysis

Acquired data should be processed using the instrument's software. The mass spectrum of the peak corresponding to this compound should be compared against a reference library (e.g., NIST) for confirmation. The fragmentation pattern should be analyzed to support the structural elucidation.

Logical Workflow for Compound Identification

The following diagram illustrates the logical workflow for the identification and characterization of this compound using GC-MS.

Conclusion

The mass spectrometry fragmentation of this compound is characterized by the initial loss of bromine and chlorine radicals. A thorough understanding of this fragmentation pattern, coupled with a robust analytical methodology, is paramount for the accurate identification and quantification of this compound in complex samples. The information presented in this guide serves as a valuable resource for scientists and researchers in the fields of analytical chemistry and drug development.

References

An In-depth Technical Guide on the Crystal Structure of 4-Bromo-2-chloroaniline, a Derivative of 4-Bromo-2-chloro-6-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Crystal Structure Analysis of 4-Bromo-2-chloroaniline

The crystal structure of 4-Bromo-2-chloroaniline (C₆H₅BrClN) has been determined by single-crystal X-ray diffraction.[1][2] The molecule is nearly planar, with a root-mean-square deviation of 0.018 Å.[1][2] In the crystalline state, molecules are interconnected through intermolecular N—H···N and weak N—H···Br hydrogen bonds, forming sheet-like structures.[1][2] The N···N distance in the N—H···N hydrogen bond is 3.172 (4) Å.[1]

The crystallographic data for 4-Bromo-2-chloroaniline provides a quantitative description of the unit cell and atomic positions. This data is crucial for understanding the three-dimensional arrangement of the molecules in the crystal lattice.

| Parameter | Value |

| Molecular Formula | C₆H₅BrClN |

| Molecular Weight | 206.47 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 10.965 (4) Å |

| b | 15.814 (6) Å |

| c | 4.0232 (15) Å |

| V | 697.7 (4) ų |

| Z | 4 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 298 K |

| Density (calculated) | 1.965 Mg/m³ |

| μ (absorption coefficient) | 6.17 mm⁻¹ |

| F(000) | 424 |

| R-factor | 0.033 |

| wR-factor | 0.081 |

Table 1: Crystal data and structure refinement for 4-Bromo-2-chloroaniline.[1][2][3]

The precise measurement of bond lengths and angles provides insight into the molecular geometry and bonding characteristics.

| Bond | Length (Å) | Angle | Value ( ° ) |

| C1—C2 | 1.368 (5) | C6—C1—C2 | 120.7 (3) |

| C2—C3 | 1.361 (5) | C3—C2—C1 | 119.4 (3) |

| C3—C4 | 1.382 (4) | C2—C3—C4 | 121.6 (3) |

| C5—C6 | 1.361 (4) | C3—C4—C5 | 117.1 (3) |

| C1—Br1 | - | C6—C5—C4 | 121.8 (3) |

| C5—Cl1 | - | C1—C6—C5 | 119.4 (3) |

| C4—N1 | - | N1—C4—C3 | 120.2 (3) |

Table 2: Selected bond lengths and angles for 4-Bromo-2-chloroaniline.[2]

Experimental Protocols

A common method for the synthesis of 4-bromo-2-chloroaniline involves a multi-step process starting from aniline.[4] The general workflow is outlined below.

Detailed Protocol:

-

Acetylation of Aniline: Aniline is first protected by acetylation with acetic anhydride to form acetanilide. This step is crucial to control the subsequent halogenation reactions.

-

Chlorination: The acetanilide is then chlorinated. The directing effect of the acetamido group guides the chlorine atom to the ortho and para positions.

-

Bromination: Following chlorination, the product is brominated. The bulky acetamido group and the existing chlorine atom influence the position of the incoming bromine atom, favoring the para position relative to the amino group.

-

Hydrolysis: Finally, the acetyl group is removed by acid or base hydrolysis to yield the desired 4-bromo-2-chloroaniline.[4]

The determination of the crystal structure of 4-Bromo-2-chloroaniline was performed using single-crystal X-ray diffraction.[1][2]

Experimental Details:

-

Crystal Growth: Colorless, needle-like single crystals were grown.[2]

-

Data Collection: A suitable single crystal was mounted on a diffractometer (e.g., Bruker SMART CCD). Data was collected at a controlled temperature (298 K) using Mo Kα radiation.[1][2]

-

Structure Solution and Refinement: The collected diffraction data was processed to solve and refine the crystal structure. Programs such as SHELXTL are commonly used for this purpose.[3] An absorption correction (e.g., multi-scan using SADABS) is typically applied.[2][3] The final structure is refined to achieve low R-factors, indicating a good fit between the experimental data and the calculated model.[1][2]

Spectroscopic Characterization

While the primary focus of this guide is the crystal structure, spectroscopic techniques provide complementary information about the molecular structure and purity of the synthesized compounds.

-

Infrared (IR) Spectroscopy: IR spectra of 4-Bromo-2-chloroaniline show characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C-N stretching, and C-H stretching, as well as peaks corresponding to the aromatic ring and the C-Cl and C-Br bonds.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the substitution pattern on the aniline ring.

-

Mass Spectrometry (MS): GC-MS analysis of 4-Bromo-2-chloro-6-methylaniline shows characteristic fragmentation patterns that can be used for its identification.[5]

This guide provides a comprehensive overview of the crystal structure of 4-Bromo-2-chloroaniline as a representative derivative of this compound. The provided data and protocols are essential for researchers in medicinal chemistry and materials science working with halogenated anilines.

References

Solubility of 4-Bromo-2-chloro-6-methylaniline in organic solvents

An In-depth Technical Guide to the Solubility of 4-Bromo-2-chloro-6-methylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aniline derivative with potential applications in organic synthesis and pharmaceutical development. Understanding its solubility in various organic solvents is crucial for process design, purification, formulation, and reaction optimization. This technical guide provides a framework for approaching the solubility determination of this compound.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide furnishes detailed experimental protocols for researchers to determine these values. The methodologies provided are based on widely accepted scientific principles for solubility measurement.

Data Presentation: A Template for Reporting

To facilitate consistent data reporting and comparison, it is recommended to present experimentally determined solubility data in a structured format. The following table serves as a template for how quantitative results should be organized. The values presented are purely illustrative and intended to demonstrate the proper format for data presentation.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at Different Temperatures.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 25 | Data Point 1 | Data Point 1 |

| 40 | Data Point 2 | Data Point 2 | |

| Ethanol | 25 | Data Point 3 | Data Point 3 |

| 40 | Data Point 4 | Data Point 4 | |

| Acetone | 25 | Data Point 5 | Data Point 5 |

| 40 | Data Point 6 | Data Point 6 | |

| Ethyl Acetate | 25 | Data Point 7 | Data Point 7 |

| 40 | Data Point 8 | Data Point 8 | |

| Dichloromethane | 25 | Data Point 9 | Data Point 9 |

| 40 | Data Point 10 | Data Point 10 | |

| Toluene | 25 | Data Point 11 | Data Point 11 |

| 40 | Data Point 12 | Data Point 12 | |

| Heptane | 25 | Data Point 13 | Data Point 13 |

| 40 | Data Point 14 | Data Point 14 |

Experimental Protocols

The most widely accepted method for determining the equilibrium solubility of a solid in a liquid is the Saturation Shake-Flask Method .[1][2] This method involves creating a saturated solution by agitating an excess of the solid solute in the solvent for a sufficient period to reach equilibrium. The concentration of the solute in the resulting clear solution is then determined.

Key Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC) or gravimetric analysis equipment (evaporating dish, oven).

Methodology: Saturation Shake-Flask Protocol

-

Preparation : Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. "Excess" means enough solid is added so that some remains undissolved after equilibrium is reached.[1]

-

Equilibration : Seal the vials tightly and place them in an orbital shaker or on a stir plate with controlled temperature. Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.[3] The time required for equilibration may need to be determined experimentally by taking measurements at different time points until the concentration remains constant.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.[1] Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe fitted with a filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

Analysis : Determine the concentration of this compound in the filtered supernatant. Two common methods for this are Gravimetric Analysis and Spectroscopic Analysis.

This method is straightforward and does not require sophisticated instrumentation.[4][5]

-

Accurately pipette a known volume of the filtered supernatant into a pre-weighed, dry evaporating dish.[4]

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used.

-

Once the solvent is fully evaporated, dry the dish containing the solid residue to a constant weight in an oven set to a temperature below the compound's melting point.[6]

-

The final weight of the dish minus its initial empty weight gives the mass of the dissolved solute.[4]

-

Calculate the solubility, typically expressed in grams per 100 mL of solvent.

This method is faster and suitable for compounds with a chromophore, which this compound has.

-

Calibration Curve : Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve.

-

Sample Measurement : Dilute the filtered supernatant with a known factor using the same solvent to ensure the absorbance reading falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve to determine the concentration of the diluted sample and then multiply by the dilution factor to find the concentration of the original saturated solution.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method.

Caption: Experimental workflow for solubility determination.

References

Synthesis of 4-Bromo-2-chloro-6-methylaniline: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for 4-Bromo-2-chloro-6-methylaniline, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through two principal strategies, each with distinct advantages and considerations. The choice of route often depends on the availability of starting materials, desired scale, and purity requirements.

-

Route 1: Direct Bromination. This approach involves the direct electrophilic aromatic substitution of 2-chloro-6-methylaniline with a suitable brominating agent. It is a more direct and atom-economical route.

-

Route 2: Multi-step Synthesis with a Protected Amine. This strategy begins with a simpler, more readily available aniline, such as m-toluidine. The amino group is first protected, typically through acetylation, to control the regioselectivity of subsequent halogenation steps. This is followed by sequential chlorination and bromination, and finally, deprotection to yield the target molecule.

A critical precursor for the direct bromination route is 2-chloro-6-methylaniline. A common synthesis for this starting material involves the diazotization and reduction of 3-chloro-5-methyl-4-nitroaniline.

Synthesis of the Key Starting Material: 2-Chloro-6-methylaniline

A prevalent method for the preparation of 2-chloro-6-methylaniline utilizes 3-chloro-5-methyl-4-nitroaniline as the starting material. This process involves the removal of an amino group via diazotization, followed by reduction of the nitro group.[1][2]

Experimental Protocol: Synthesis of 2-Chloro-6-methylaniline[1]

-

Diazotization and Reduction of the Amino Group: In a 250 mL round-bottom flask maintained at 0°C, 4.663 g (25 mmol) of 3-chloro-5-methyl-4-nitroaniline is combined with 5 mL of water and 20 mL of diluted sulfuric acid. The mixture is stirred for 10 minutes. A solution of 1.863 g (27 mmol) of sodium nitrite in 15 mL of water is then added slowly. The reaction is stirred for an additional 30 minutes at 0°C. Subsequently, 15 mL of a 50% aqueous solution of hypophosphorous acid is added, and the mixture is stirred at 0°C for 3 hours.

-

Reduction of the Nitro Group: The reaction temperature is gradually increased to 90°C. Iron powder (4.90 g, 87.5 mmol) is added in portions over approximately 1 hour. The reaction is maintained at this temperature for 3 hours.

-

Work-up and Purification: Upon completion, the reaction mixture is filtered while hot. The filtrate is cooled and extracted three times with 20 mL of dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the crude product. Purification by column chromatography affords pure 2-chloro-6-methylaniline.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 3-chloro-5-methyl-4-nitroaniline | [1] |

| Yield | 82.5% | [1] |

| Purity | Not Specified |

Route 1: Direct Bromination of 2-Chloro-6-methylaniline

The direct bromination of 2-chloro-6-methylaniline is an efficient method to produce this compound. The regioselectivity of this electrophilic aromatic substitution is directed by the activating amino group and the existing chloro and methyl substituents.

Conceptual Experimental Protocol

-

Dissolution: 2-chloro-6-methylaniline is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent.

-

Bromination: A brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, is added portion-wise at a controlled temperature, often at or below room temperature, to manage the exothermic reaction and prevent over-bromination.

-

Reaction Monitoring: The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction is quenched, typically with a reducing agent like sodium thiosulfate to consume any excess bromine. The mixture is then neutralized, and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Route 2: Multi-step Synthesis from m-Toluidine

Experimental Protocol: Multi-step Synthesis[3]

-

Acetylation of m-Toluidine: 3-Methylaniline (1.0 mol) is added dropwise to a solution of acetic anhydride (1.10 mol) in acetic acid (2200 mL) while maintaining the temperature at or below 25°C.

-

Bromination: After completion of the acetylation, bromine (0.5 mol) is added dropwise over 30 minutes at 20°C. The reaction is stirred for an additional 30 minutes.

-

Chlorination: Chlorine gas (0.5 mol) is then bubbled into the reactor at 20°C over 40 minutes.

-

Hydrolysis (Deprotection): The resulting N-(4-bromo-2-chloro-6-methylphenyl)acetamide is hydrolyzed using acidic or basic conditions to remove the acetyl protecting group and yield this compound.

-

Work-up and Purification: The final product is isolated and purified using standard techniques such as extraction and recrystallization or chromatography.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 3-Methylaniline | [3] |

| Yield | Not explicitly stated for the final product | |

| Purity | Not Specified |

Diagrams of Synthetic Pathways

Synthesis of 2-Chloro-6-methylaniline

Caption: Synthesis of 2-chloro-6-methylaniline.

Multi-step Synthesis of this compound

Caption: Multi-step synthesis from m-Toluidine.

Conclusion

The synthesis of this compound can be effectively achieved through either direct bromination of 2-chloro-6-methylaniline or a multi-step approach starting from m-toluidine. The choice of synthetic route will be dictated by factors such as starting material availability, cost, and desired scale of production. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to develop and optimize the synthesis of this important chemical intermediate.

References

An In-Depth Technical Guide to the Hazards and Safety Precautions for 4-Bromo-2-chloro-6-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known hazards and essential safety precautions for the handling and use of 4-Bromo-2-chloro-6-methylaniline (CAS No: 30273-42-8). The information presented herein is intended to support researchers, scientists, and professionals in drug development in the safe management of this chemical compound. This guide summarizes its physicochemical properties, toxicological profile, handling and storage procedures, and emergency response protocols.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The key properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₇BrClN |

| Molecular Weight | 220.49 g/mol [1] |

| Appearance | White to cream or purple crystalline powder or fused solid[2][3] |

| Melting Point | 37-42 °C[3][4] |

| Flash Point | > 110 °C (> 230 °F) - closed cup |

| Solubility | Insoluble in water.[5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its toxicity upon ingestion, dermal contact, and inhalation, as well as its potential to cause skin and eye irritation and allergic reactions.

GHS Pictograms:

Signal Word: Danger[1]

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

H335: May cause respiratory irritation.

-

H373: May cause damage to organs through prolonged or repeated exposure.

GHS Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Profile

To provide a toxicological context, the table below presents acute toxicity data for structurally related aniline compounds. It is crucial to handle this compound with the assumption of similar or greater toxicity.

| Compound | CAS No. | Oral LD50 (rat, mg/kg) | Dermal LD50 (rabbit, mg/kg) | Inhalation LC50 (rat, mg/L, 4h) |

| Aniline | 62-53-3 | 250 | 820 | 2.44 |

| 2-Chloroaniline | 95-51-2 | 256 | 325 | - |

| 4-Chloroaniline | 106-47-8 | 310 | 3200 | - |

Data sourced from various toxicological databases and should be used for comparative purposes only.

Experimental Protocols: Safe Handling and Disposal

Adherence to strict safety protocols is paramount when working with this compound. The following sections outline recommended procedures for handling, storage, and disposal.

Engineering Controls and Personal Protective Equipment (PPE)

A risk assessment should be conducted before any new or modified procedure involving this compound.

Engineering Controls:

-

Fume Hood: All work with this compound, including weighing, transferring, and reactions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Glove Box: For procedures with a higher risk of aerosolization or when handling larger quantities, a glove box may be necessary.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Wear nitrile or neoprene gloves. Double gloving is recommended. Inspect gloves for any signs of degradation before and during use.

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For tasks with a higher potential for splashing, a chemically resistant apron or suit should be worn.

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Storage Requirements

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat.

-

Store separately from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

First Aid Measures:

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and shoes. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Disposal

-

All waste containing this compound must be considered hazardous.

-

Collect waste in designated, properly labeled, and sealed containers.

-

Dispose of chemical waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.

Experimental Protocol: Illustrative Synthesis

The following is an illustrative protocol for the synthesis of a related compound, 4-bromo-2-chloroaniline, which can be conceptually adapted for this compound. This is for informational purposes only and must be subjected to a thorough risk assessment before any laboratory work is undertaken.

Reaction: Bromination of 2-chloro-6-methylaniline.

Materials:

-

2-chloro-6-methylaniline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (solvent)

Procedure:

-

In a fume hood, dissolve 2-chloro-6-methylaniline in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a hazardous chemical that requires careful handling to mitigate risks of toxicity and irritation. A comprehensive understanding of its properties, hazards, and the implementation of robust safety protocols, including the use of appropriate engineering controls and personal protective equipment, are essential for its safe use in a research and development setting. All personnel handling this compound must be thoroughly trained on these procedures and be prepared to respond effectively in case of an emergency.

References

- 1. This compound | C7H7BrClN | CID 2769626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound CAS#: 30273-42-8 [m.chemicalbook.com]

- 5. Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Bromo-2-chloro-6-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus for therapeutic intervention.[1] Small molecule kinase inhibitors have emerged as a significant class of targeted therapies.[2] Among the diverse scaffolds used to construct these inhibitors, anilino-pyrimidine and anilino-quinazoline cores have proven to be particularly effective, with several approved drugs targeting key kinases in oncogenic signaling pathways.[3][4]

This document provides detailed application notes and protocols for the synthesis and evaluation of a representative kinase inhibitor derived from the versatile building block, 4-bromo-2-chloro-6-methylaniline. This starting material offers multiple points for chemical modification, allowing for the generation of diverse compound libraries to explore structure-activity relationships (SAR) and optimize inhibitory potency and selectivity. The protocols outlined below describe the synthesis of a hypothetical anilino-pyrimidine based kinase inhibitor, "Inhibitor-426," and its subsequent biological characterization against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two receptor tyrosine kinases frequently implicated in tumor growth and angiogenesis.[4][5]

Target Kinases and Signaling Pathways

Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF, TGF-α), initiates a cascade of downstream signaling events.[6] These pathways, including the RAS-RAF-MAPK and PI3K-Akt pathways, are crucial for cell proliferation, survival, and differentiation.[7] Aberrant EGFR signaling, through overexpression or mutation, is a common driver of tumorigenesis in various cancers.[8]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of the pro-angiogenic effects of VEGF.[9][10] Activation of VEGFR-2 on endothelial cells stimulates their proliferation, migration, and survival, leading to the formation of new blood vessels—a process essential for tumor growth and metastasis.[11]

Inhibiting both EGFR and VEGFR-2 signaling pathways is a validated strategy in cancer therapy, offering a dual mechanism of action by directly targeting tumor cell proliferation and cutting off the tumor's blood supply.

Caption: Simplified EGFR signaling pathway and point of inhibition.

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Experimental Protocols

Synthesis of "Inhibitor-426"

The synthesis of the target kinase inhibitor is proposed as a two-step process involving a nucleophilic aromatic substitution followed by a Suzuki-Miyaura cross-coupling reaction.

Caption: General workflow for the synthesis of "Inhibitor-426".

Protocol 1: Synthesis of N-(4-bromo-2-chloro-6-methylphenyl)pyrimidin-4-amine (Intermediate)

This protocol describes the nucleophilic aromatic substitution reaction between this compound and 4-chloropyrimidine.

-

Materials:

-

This compound (1.0 eq)

-

4-Chloropyrimidine (1.1 eq)

-

Diisopropylethylamine (DIPEA) (2.0 eq)

-

n-Butanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

-

-

Procedure:

-

To a round-bottom flask, add this compound and n-butanol.

-

Add DIPEA to the mixture and stir at room temperature for 10 minutes.

-

Add 4-chloropyrimidine to the reaction mixture.

-

Heat the mixture to reflux (approximately 118 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the intermediate product.

-

Protocol 2: Synthesis of "Inhibitor-426" via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed cross-coupling of the intermediate with a suitable boronic acid.

-

Materials:

-

N-(4-bromo-2-chloro-6-methylphenyl)pyrimidin-4-amine (Intermediate) (1.0 eq)

-

(4-methoxyphenyl)boronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

-

Triphenylphosphine (PPh₃) (0.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane and water (4:1 mixture)

-

Schlenk flask or similar reaction vessel for inert atmosphere

-

Inert gas (Argon or Nitrogen)

-

-

Procedure:

-

In a Schlenk flask, combine the intermediate, (4-methoxyphenyl)boronic acid, and potassium carbonate.

-

Add palladium(II) acetate and triphenylphosphine to the flask.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 90 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield "Inhibitor-426".

-

Biological Evaluation Protocols

Protocol 3: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of "Inhibitor-426" against EGFR and VEGFR-2.

-

Materials:

-

Recombinant human EGFR and VEGFR-2 kinase

-

Specific peptide substrate for each kinase

-

ATP

-

"Inhibitor-426"

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

White opaque 96-well or 384-well plates

-

Plate reader with luminescence detection

-

-

Procedure:

-

Prepare serial dilutions of "Inhibitor-426" in DMSO.

-

In the wells of the assay plate, add the kinase, the specific substrate, and the kinase assay buffer.

-

Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30 °C for 60 minutes.

-

Stop the kinase reaction and measure the amount of ADP produced using the luminescence-based detection reagent according to the manufacturer's protocol.

-

Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Protocol 4: Cell Viability Assay (MTT Assay)